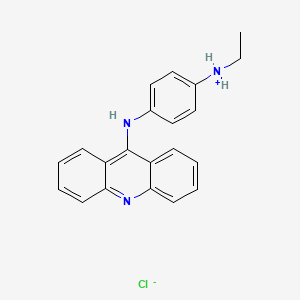
9-(p-(Ethylamino)anilino)acridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-(Ethylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicine, biology, and chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Ethylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with ethylamine and aniline under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-(p-(Ethylamino)anilino)acridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction may produce reduced acridine derivatives. Substitution reactions can result in a wide range of functionalized acridine compounds.
Applications De Recherche Scientifique
9-(p-(Ethylamino)anilino)acridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye for detecting specific compounds.
Biology: Employed in studies involving DNA intercalation and as a mutagen in genetic research.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 9-(p-(Ethylamino)anilino)acridine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. The compound’s molecular targets include the DNA double helix and topoisomerase enzymes, which are essential for cell division and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.
Acriflavine: Another acridine compound used as an antiseptic and in genetic research.
Uniqueness
9-(p-(Ethylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for targeted interactions with DNA and topoisomerase enzymes. This makes it particularly valuable in cancer research and treatment, where inhibiting DNA replication is crucial for controlling the growth of cancer cells.
Propriétés
Numéro CAS |
69242-87-1 |
|---|---|
Formule moléculaire |
C21H20ClN3 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
[4-(acridin-9-ylamino)phenyl]-ethylazanium;chloride |
InChI |
InChI=1S/C21H19N3.ClH/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14,22H,2H2,1H3,(H,23,24);1H |
Clé InChI |
XZQFGIWACQNFGG-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
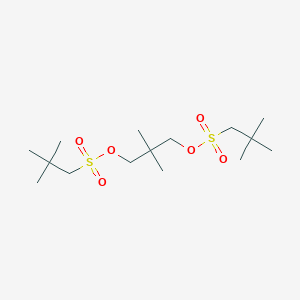
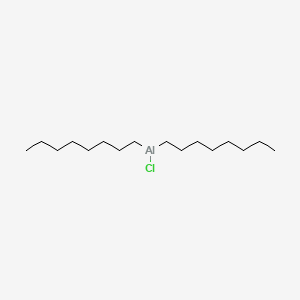
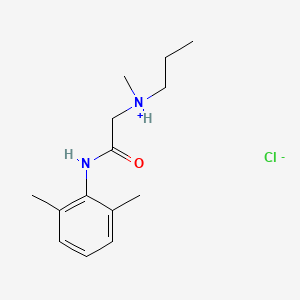

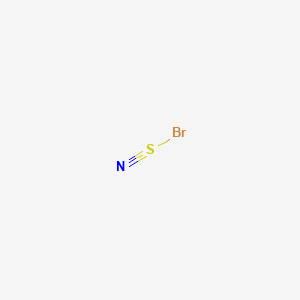
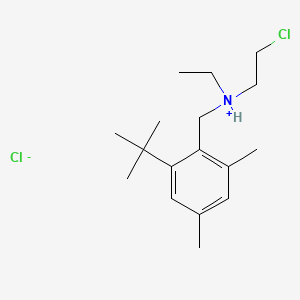
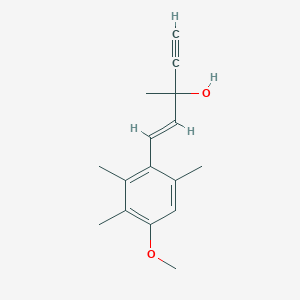
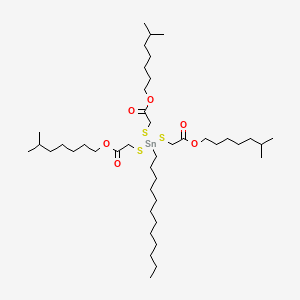
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
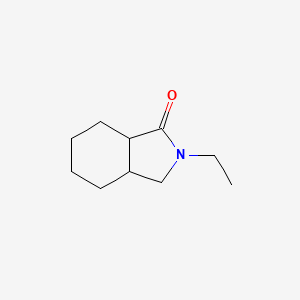

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
